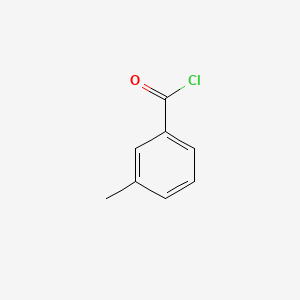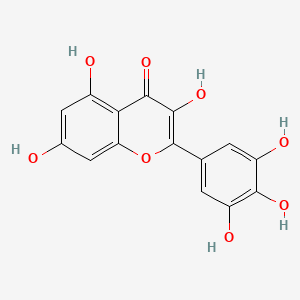
2-Benzoylthiophene
概要
説明
2-Benzoylthiophene is an organic compound with the molecular formula C11H8OS. It is a derivative of thiophene, where a benzoyl group is attached to the second carbon of the thiophene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzoylthiophene can be synthesized through the Friedel-Crafts acylation of thiophene. This reaction involves the use of benzoyl chloride and thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at room temperature or with slight heating to enhance the yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 2-Benzoylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The carbonyl group in this compound can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated thiophenes.
Nucleophilic Addition: Alcohols or amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
科学的研究の応用
2-Benzoylthiophene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Benzoylthiophene involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in both chemical and biological systems .
類似化合物との比較
Benzothiophene: An aromatic compound with a fused benzene and thiophene ring.
Thiophene: The parent compound of 2-Benzoylthiophene, known for its aromatic properties and use in organic synthesis.
Benzofuran: Similar to benzothiophene but with an oxygen atom in place of sulfur.
Uniqueness of this compound: this compound is unique due to the presence of both a benzoyl group and a thiophene ring, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
phenyl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFUJJWTRPARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159191 | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-00-2 | |
| Record name | 2-Benzoylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylthiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key photochemical properties of 2-Benzoylthiophene?
A1: this compound exhibits unique photochemical behavior due to the large energy gap between its lowest singlet (S1) and triplet (T1) excited states. It demonstrates weak fluorescence and phosphorescence at room temperature. []
Q2: How does the excited state reactivity of this compound differ from other aromatic ketones?
A2: BT possesses a higher energy gap between its T1 (π,π) and T2 (n,π) states compared to many other aromatic ketones. This unique characteristic allows for a more selective study of the reactivity of each triplet state. []
Q3: What are the primary photochemical reactions undergone by this compound?
A3: BT undergoes photoreduction in the presence of hydrogen donors like phenol and indole. This process involves hydrogen abstraction from the donor molecule by the excited triplet state of BT, leading to the formation of a ketyl radical and a donor-derived radical. [, ] Additionally, BT can undergo photodecarboxylation from its triplet state, primarily driven by the T2 state. This process exhibits temperature dependence with an activation energy of 7-10 kcal/mol. []
Q4: How does this compound interact with phenols during photochemical reactions?
A4: The reaction of BT with phenol proceeds through a hydrogen-bonded exciplex (BT···HOPh) formed between the excited triplet state of BT and the phenol molecule. This complex facilitates a coupled electron/proton transfer, resulting in the formation of a BT ketyl radical and a phenoxyl radical. [, ]
Q5: What is the role of solvent polarity in the photoreactivity of this compound derivatives?
A5: Solvent polarity influences the ratio of n,π and π,π triplet states in BT derivatives with electron-donating substituents, such as 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone. This can impact the rate and mechanism of photochemical reactions. []
Q6: How does this compound interact with indoles differently than with phenols?
A6: Unlike with phenol, the reaction of BT with indole involves an initial electron transfer within a BT···HIn complex, followed by proton transfer. This difference stems from the lower oxidation potential of indole compared to phenol. []
Q7: Can this compound act as a photosensitizer?
A7: Yes, BT can act as a photosensitizer for singlet oxygen generation. Studies using BT-cholesterol dyads showed that they could generate both biradicals through hydrogen abstraction and singlet oxygen, demonstrating the potential for initiating oxidation processes. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C11H8OS, and its molecular weight is 188.24 g/mol. []
Q9: How is the conformation of this compound influenced by steric hindrance?
A9: The thiophene and phenyl rings in this compound are not coplanar due to steric hindrance. X-ray crystallography and theoretical calculations have shown that the thiophene ring and the phenyl ring are twisted out of the plane of the carbonyl group. []
Q10: What is known about the stability of this compound under various conditions?
A10: While specific stability data for various conditions is limited in the provided research, this compound demonstrates photoreactivity, undergoing photodecarboxylation and hydrogen abstraction reactions under irradiation. [, ] This suggests that its stability might be compromised under prolonged light exposure. Further research is needed to comprehensively evaluate its stability profile under different environmental conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)






![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

